molecular formula C9H15N3 B13246876 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13246876
M. Wt: 165.24 g/mol
InChI Key: GVKALKDTBMSVQG-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is a substituted pyrimidine derivative featuring a branched alkylamine side chain. The molecular formula is likely C₉H₁₅N₃, with a molecular weight of approximately 165.24 g/mol. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) at position 2 and a methyl substituent at position 5 define its core scaffold.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-4-7(3)5-12-9/h4-6,8H,10H2,1-3H3

InChI Key

GVKALKDTBMSVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 5-methylpyrimidine with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS: 1341690-53-6)

  • Structure : Differs by a bromine substituent at pyrimidine position 5 instead of methyl.
  • Molecular Formula : C₈H₁₂BrN₃ ( ).
  • Key Differences : Bromine’s electronegativity and steric bulk may reduce solubility in polar solvents compared to the methyl group. Bromine also enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with methyl .

Benzimidazole Derivatives

2-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS: 7031-53-0)

  • Structure : Replaces pyrimidine with a benzimidazole ring (fused benzene and imidazole).
  • Molecular Formula : C₁₂H₁₇N₃ ( ).

Heterocyclic Variants

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride (CAS: 1864014-11-8)

  • Structure : Substitutes pyrimidine with thiophene (sulfur-containing heterocycle).
  • Molecular Formula : C₉H₁₅NS·HCl ( ).
  • Key Differences : Thiophene’s lower aromaticity and sulfur atom may alter electronic properties and metabolic stability. The hydrochloride salt improves aqueous solubility for pharmaceutical formulations .

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine (CAS: 1343363-48-3)

  • Structure : Benzofuran (oxygen-containing fused ring) replaces pyrimidine.
  • Molecular Formula: Not explicitly stated, but likely ~C₁₃H₁₇NO.
  • The fused ring system increases lipophilicity .

Pyridine and Tetrazole Derivatives

(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 138175-25-4, 144852-18-6)

  • Structure : Pyridine replaces pyrimidine.
  • Molecular Formula : C₉H₁₄N₂ ( ).
  • Key Differences : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine’s two nitrogens. Basicity (pKa ~6.7 for pyridine vs. ~1.3 for pyrimidine) impacts protonation states under physiological conditions .

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine Hydrochloride (CAS: 33876-30-1)

  • Structure : Tetrazole (five-membered ring with four nitrogen atoms) replaces pyrimidine.
  • Molecular Formula : C₅H₁₂ClN₅ ( ).
  • Key Differences : Tetrazole’s high acidity (pKa ~4.9) allows it to act as a bioisostere for carboxylic acids, enhancing metabolic stability in drug design .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine Pyrimidine 5-methyl, 2-amine branch C₉H₁₅N₃ 165.24 Pharmaceutical intermediate (inferred) N/A
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine Pyrimidine 5-bromo, 2-amine branch C₈H₁₂BrN₃ 230.10 Cross-coupling precursor
2-Methyl-1-(5-methylbenzimidazol-2-yl)propan-1-amine Benzimidazole 5-methyl, 2-amine branch C₁₂H₁₇N₃ 203.28 Kinase inhibitor scaffold
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine HCl Thiophene 5-methyl, 2-amine branch C₉H₁₅NS·HCl 205.75 Solubilized API salt form
(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine Pyridine 2-amine branch C₉H₁₄N₂ 150.22 Chiral ligand in catalysis

Biological Activity

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is an organic compound with potential pharmacological significance. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is C9H14N2C_9H_{14}N_2, with a molecular weight of approximately 150.22 g/mol. The presence of a 5-methylpyrimidine ring enhances its basicity and reactivity, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

Neurotransmitter Interaction

Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. Similar compounds have been shown to interact with serotonin and dopamine receptors, indicating a possible role in treating neurological disorders .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses that pose significant health risks. The structural characteristics of the pyrimidine ring may enhance its ability to penetrate cell membranes, thereby increasing bioavailability and efficacy against viral pathogens .

The mechanism by which 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways that influence cellular responses, including antimicrobial action and neurotransmitter modulation .

Case Studies

Several studies have explored the pharmacological potential of compounds related to 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine:

  • Antimalarial Activity : A study identified novel inhibitors targeting plasmodial kinases, which are essential for the survival of Plasmodium falciparum. Compounds with structural similarities exhibited promising antimalarial activity, suggesting potential applications in malaria treatment .
  • Neuropharmacological Effects : Research on related compounds indicated their ability to modulate enzyme activity linked to neurotransmitter systems, showing promise for developing treatments for depression and anxiety disorders .

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